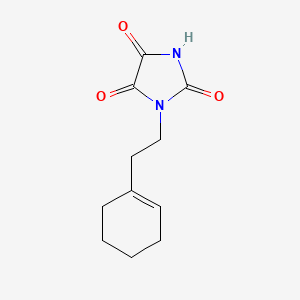

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a cyclic compound belonging to the class of imidazolidine-2,4,5-triones. It has the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol .

Méthodes De Préparation

The synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione involves several methods. One common synthetic route includes the reaction of cyclohex-1-en-1-yl ethylamine with phosgene, followed by cyclization with urea under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time management .

Analyse Des Réactions Chimiques

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Applications De Recherche Scientifique

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:

1-(2-Phenylethyl)imidazolidine-2,4,5-trione: This compound has a phenyl group instead of a cyclohexenyl group, leading to different chemical and biological properties.

1-(2-Methylpropyl)imidazolidine-2,4,5-trione:

Activité Biologique

1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a cyclic compound belonging to the imidazolidine-2,4,5-trione class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies. This article aims to summarize the compound's biological activity based on existing literature and research findings.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active sites, thereby preventing substrate access and subsequent catalytic functions. This mechanism is significant in drug design and development.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For instance:

- Enzyme Targets : Studies have shown that it can inhibit enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Antimicrobial Activity

Some preliminary studies suggest potential antimicrobial properties:

- Case Study : In vitro tests demonstrated that derivatives of imidazolidine compounds exhibit activity against certain bacterial strains, indicating a possible role for this compound in developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Research Findings : The compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, which is crucial for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Phenylethyl)imidazolidine-2,4,5-trione | Structure | Higher affinity for dopamine receptors |

| 1-(Cyclopentyl)imidazolidine-2,4,5-trione | - | Moderate enzyme inhibition |

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their inhibitory effects on dopamine uptake. The results indicated that modifications in the cyclohexenyl group could enhance selectivity towards specific receptors .

- Antimicrobial Testing : Another research effort explored the antimicrobial properties of related compounds. The findings suggested that structural features significantly influence the activity against Gram-positive and Gram-negative bacteria .

Propriétés

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUFLMQCHNBGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.